N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide
Description
N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-2-(1-METHYL-1H-INDOL-3-YL)ACETAMIDE is a complex organic compound that features both quinoxaline and indole moieties. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. The presence of both quinoxaline and indole structures in a single molecule suggests that it may exhibit unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C21H20N4O3 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-2-(1-methylindol-3-yl)acetamide |
InChI |
InChI=1S/C21H20N4O3/c1-24-13-14(15-6-2-4-8-17(15)24)12-19(26)22-10-11-25-18-9-5-3-7-16(18)23-20(27)21(25)28/h2-9,13H,10-12H2,1H3,(H,22,26)(H,23,27) |
InChI Key |
SMKNPSMKPVAJDZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-2-(1-METHYL-1H-INDOL-3-YL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a dicarbonyl compound such as glyoxal.
Attachment of the Indole Moiety: The indole structure can be introduced through a reaction with an appropriate indole derivative, such as 1-methylindole, using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
Final Coupling: The final step involves the coupling of the quinoxaline and indole moieties through an ethyl linker, forming the desired acetamide compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-2-(1-METHYL-1H-INDOL-3-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoxaline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the quinoxaline ring, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has shown promise in cancer research, particularly due to its structural features that allow it to interact with various biological targets. Studies have indicated that derivatives of quinoxaline and indole structures exhibit significant anticancer properties. For instance, compounds similar to N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide have been tested against human cancer cell lines such as HCT-116 and MCF-7, demonstrating IC50 values indicating effective inhibition of cell proliferation .
Mechanism of Action
The anticancer mechanism is believed to involve the inhibition of key enzymes involved in tumor growth and proliferation. The quinoxaline moiety is known for its ability to inhibit topoisomerases and other enzymes crucial for DNA replication . Additionally, the indole structure contributes to the compound's ability to modulate signaling pathways associated with cancer cell survival.
Neuroprotective Properties
Potential in Neurodegenerative Diseases
Research indicates that compounds featuring a quinoxaline structure may have neuroprotective effects. This is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease. The dual-target inhibition of cholinesterases (ChEs) and monoamine oxidases (MAOs) has been highlighted as a promising approach for developing treatments for neurodegenerative diseases . The ability of this compound to penetrate the blood-brain barrier (BBB) enhances its therapeutic potential in this area .
Enzyme Inhibition
Enzyme Inhibitors
The compound has been studied for its role as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and monoamine oxidase (MAO). These enzymes are critical in regulating neurotransmitter levels in the brain. Inhibitors of AChE are particularly sought after for their potential in treating Alzheimer's disease by increasing acetylcholine levels . The structural components of this compound facilitate strong binding interactions with these enzymes.
Case Study 1: Anticancer Efficacy
A study evaluated a series of quinoxaline derivatives against various cancer cell lines. Among these, compounds similar to this compound exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT116 cells . These findings support the compound's potential as a lead candidate for further development in cancer therapy.
Case Study 2: Neuroprotective Effects
In a separate investigation focused on neurodegenerative diseases, compounds with similar structural frameworks were evaluated for their ability to inhibit ChEs and MAOs while demonstrating low toxicity in vitro. The most promising candidates were able to cross the BBB effectively . This highlights the relevance of this compound in developing therapeutics for neurodegenerative disorders.
Summary Table: Biological Activities of this compound
| Activity | Target/Mechanism | IC50 Values |
|---|---|---|
| Anticancer | Inhibition of topoisomerases | 1.9 - 7.52 μg/mL |
| Neuroprotection | AChE and MAO inhibition | Effective at low doses |
| Enzyme Inhibition | Cholinesterase and monoamine oxidase | Potent inhibitors |
Mechanism of Action
The mechanism of action of N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-2-(1-METHYL-1H-INDOL-3-YL)ACETAMIDE is likely to involve interactions with specific molecular targets such as enzymes or receptors. The quinoxaline and indole moieties may bind to different sites on the target molecule, leading to inhibition or activation of its function. The exact pathways and molecular targets would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Similar compounds to N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-2-(1-METHYL-1H-INDOL-3-YL)ACETAMIDE include:
N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: This compound also features an indole moiety and is known for its anti-inflammatory properties.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with potential pharmacological applications.
The uniqueness of N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-2-(1-METHYL-1H-INDOL-3-YL)ACETAMIDE lies in its combination of quinoxaline and indole structures, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antiviral properties, neuropharmacological effects, and other relevant pharmacological profiles.
Chemical Structure
The compound can be represented structurally as follows:
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds containing indole and quinoxaline moieties. For instance, derivatives of indole have been shown to inhibit the replication of viruses such as HSV-1. The indole scaffold contributes to binding affinity with viral targets, enhancing the efficacy of antiviral agents .
Table 1: Summary of Antiviral Activities
| Compound | Virus Targeted | IC50 (µM) | CC50 (µM) | Reference |
|---|---|---|---|---|
| Indole Derivative A | HSV-1 | 10 | 600 | |
| Quinoxaline Derivative B | IAV | 5 | 300 |
Neuropharmacological Effects
Compounds similar to this compound have been investigated for neuropharmacological effects. Studies indicate that quinoxaline derivatives may exhibit analgesic and sedative properties. The mechanism involves modulation of neurotransmitter systems .
Table 2: Neuropharmacological Activities
Study on Antiviral Activity
In a recent study, a series of indole and quinoxaline derivatives were synthesized and tested against HSV-1. The results showed that certain modifications to the molecular structure significantly increased antiviral activity. For example, a derivative with a specific substitution pattern exhibited an IC50 value as low as 5 µM, indicating strong antiviral efficacy .
Neuropharmacological Assessment
A separate investigation focused on the neuropharmacological properties of quinoxaline derivatives found that they could effectively reduce pain responses in animal models. The study demonstrated that these compounds could activate opioid receptors, providing insights into their potential as analgesics .
Q & A
Q. What are the common synthetic routes for synthesizing this compound?
The compound is typically synthesized via multi-step reactions. A representative approach involves:
- Step 1: Preparation of the quinoxaline-dione core through oxidation of 2-thioxo-quinazolinone derivatives using hydrogen peroxide .
- Step 2: Activation of the carboxylic acid intermediate (e.g., using N,N′-carbonyldiimidazole) followed by coupling with a substituted ethylamine derivative .
- Step 3: Introduction of the 1-methylindole moiety via alkylation or amidation reactions, often requiring anhydrous conditions and catalysts like Pd/C for hydrogenation steps .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy (1H, 13C) to confirm substituent positions and hydrogen bonding patterns (e.g., N–H and C=O groups in quinoxaline-dione) .
- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .
- X-ray crystallography to resolve structural ambiguities, particularly hydrogen-bonding interactions in the solid state .
Q. What in vitro assays are used to evaluate its biological activity?
Standard assays include:
- Anticonvulsant activity : PTZ (pentylenetetrazole)-induced seizure models in mice to assess GABAergic modulation .
- Enzyme inhibition studies : Acetylcholinesterase (AChE) or kinase inhibition assays using spectrophotometric methods .
- Cytotoxicity screening : MTT assays on cancer cell lines to evaluate antiproliferative effects .
Advanced Research Questions
Q. How can statistical experimental design (DoE) optimize the synthesis yield or purity?
DoE methodologies, such as factorial design or response surface modeling, can systematically evaluate variables like:
- Reaction temperature, solvent polarity, and catalyst loading to maximize yield .
- pH and reaction time to minimize by-products (e.g., via HPLC monitoring) . Example: A Central Composite Design (CCD) could reduce the number of experiments while identifying optimal coupling conditions for the acetamide intermediate .
Q. How do structural modifications to the indole or quinoxaline moieties impact bioactivity?
Structure-Activity Relationship (SAR) strategies :
- Indole modifications : Replacing the 1-methyl group with bulkier substituents (e.g., isopropyl) may enhance lipophilicity and blood-brain barrier penetration for CNS-targeted applications .
- Quinoxaline-dione substitutions : Introducing electron-withdrawing groups (e.g., Cl) at specific positions can improve binding to GABA_A receptors, as seen in analogous anticonvulsant compounds .
- Systematic SAR studies require parallel synthesis of derivatives followed by in vitro/in vivo bioassays and molecular docking simulations .
Q. How can computational methods resolve conflicting bioactivity data between in vitro and in vivo models?
- Molecular dynamics (MD) simulations can assess target engagement stability (e.g., binding to GABAergic receptors) under physiological conditions, explaining discrepancies due to metabolic instability .
- Pharmacokinetic modeling (e.g., PBPK) may predict bioavailability issues, such as poor absorption or rapid clearance, that limit in vivo efficacy despite promising in vitro results .
Q. What strategies are effective for identifying off-target interactions or polypharmacology?
- Chemoproteomics : Use of activity-based protein profiling (ABPP) to map interactions with unintended targets .
- Network pharmacology : Integration of transcriptomic data and protein interaction networks to predict multi-target effects .
- Selectivity panels : Broad-spectrum enzyme inhibition assays (e.g., kinase panels) to identify secondary targets .
Data Contradiction Analysis
Q. How to address discrepancies in reported anticonvulsant activity across studies?
Potential factors include:
- Model variability : Differences in seizure induction methods (e.g., PTZ vs. maximal electroshock) or animal strains .
- Dosage regimens : Suboptimal dosing schedules leading to false negatives.
- Metabolic differences : Species-specific cytochrome P450 activity altering compound bioavailability . Resolution requires standardized protocols (e.g., NIH guidelines) and comparative PK/PD studies .
Q. Why might crystallographic data conflict with NMR-based structural assignments?
- Dynamic effects : Solution-state NMR may average hydrogen-bonding interactions observed in static crystal structures .
- Polymorphism : Different crystalline forms (e.g., solvates vs. anhydrates) can alter bond lengths and angles . Cross-validation via complementary techniques (e.g., IR spectroscopy) is recommended.
Methodological Resources
- Synthetic Optimization : Apply DoE frameworks from chemical engineering literature (e.g., CRDC subclass RDF2050108 on process control) .
- Computational Tools : Utilize quantum chemical reaction path search methods (e.g., DFT) for mechanistic studies, as described in ICReDD’s integrated approach .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
